普拉曲沙星,(S)-
描述
Pralatrexate is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase . It is used to treat peripheral T-cell lymphoma (PTCL) in patients who have already been treated with other medicines that did not work well .
Synthesis Analysis
Pralatrexate was rationally designed to have high affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthase (FPGS), leading to enhanced and selective intracellular internalization and retention in tumor cells .Molecular Structure Analysis
Pralatrexate has the chemical name (2S)-2 [ [4- [ (1RS)-1- [ (2, 4-diaminopteridin-6-yl)methyl]but-3- ynyl]benzoyl]amino]pentanedioic acid .Chemical Reactions Analysis
Pralatrexate is a folate analog that inhibits folate metabolism, thus impeding the synthesis of amino acids and nucleic acid . It competes for enzymatic processing by folyopolyglutamate synthase (FPGS) with folate to increase cellular retention .科学研究应用
临床开发和作用机制
普拉曲沙星 (PDX;10-炔丙基 10-脱氮氨蝶呤) 代表了化疗领域的一项重大进展,专门批准用于治疗复发性和难治性外周 T 细胞淋巴瘤 (PTCL)。它的独特之处在于其独特的生化构成,与其他抗叶酸相比,它具有更高的活性。普拉曲沙星的开发历程,从合成到获得 FDA 批准,强调了它对还原叶酸载体-1 (RFC-1) 和叶酰多谷氨酸合成酶的高亲和力,这有助于其在 T 细胞淋巴瘤和非小细胞肺癌中的疗效。临床试验对于建立安全剂量和安全性概况至关重要,这进一步得到了基于复发性和难治性 PTCL 患者的 II 期试验结果批准用于 PTCL 的证实 (Zain 和 O'Connor,2010 年)。
FDA 批准和治疗效果
2009 年 9 月 24 日,美国 FDA 加速批准普拉曲沙星作为单一药物治疗复发或难治性 PTCL 患者,标志着它是第一个被批准用于此适应症的药物。该批准基于在研究 PDX-008 中观察到的总体缓解率,这是一项 II 期、单臂、开放标签、国际多中心试验。该试验表明普拉曲沙星在与维生素 B12 和叶酸补充剂一起使用时对 PTCL 治疗有效,突出了其在满足罕见疾病重度预处理患者群体需求方面的作用。报告的最常见的 3 级和 4 级毒性是血小板减少症、粘膜炎和中性粒细胞减少症,这突显了该药物可控的安全性概况 (Malik 等人,2010 年)。
血液系统恶性肿瘤的未来方向
普拉曲沙星的潜力超出了 PTCL,正在进行的研究探索了它与其他化疗和靶向药物联合用于治疗各种血液系统恶性肿瘤。它独特抗叶酸机制、对关键细胞靶标的高亲和力以及在 PTCL 患者中成功的临床应用为更广泛的治疗应用奠定了基础。未来的研究旨在加深我们对普拉曲沙星在肿瘤学中的全部潜力的理解,尤其是在可能为治疗具有挑战性的恶性肿瘤提供协同效应的组合中 (Zhao Jennifer C 等人,2020 年)。
作用机制
安全和危害
未来方向
Pralatrexate is being investigated for use in various malignancies such as non-small-cell lung cancer, breast cancer, and bladder cancer . The combination of decitabine (DAC) and pralatrexate exhibited synergistic activity, suggesting this approach might improve the clinical efficacy of pralatrexate .
属性
IUPAC Name |
(2S)-2-[[4-[(2S)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031325 | |
Record name | Pralatrexate, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1320211-69-5 | |
Record name | Pralatrexate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralatrexate, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALATREXATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0892G4T376 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。